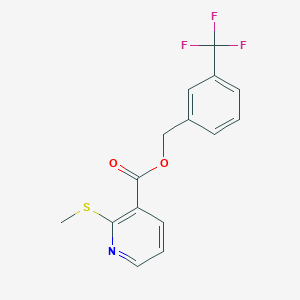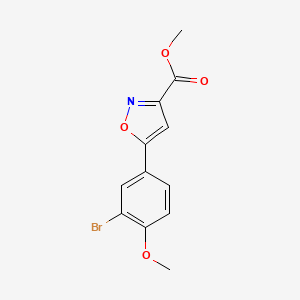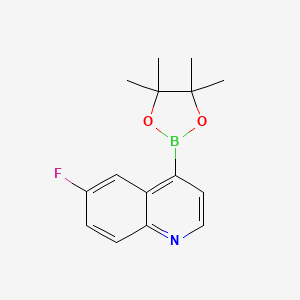![molecular formula C19H23ClN2O3 B13355785 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a hydroxypropylamino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropanol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The final step involves the acylation of the amine with 4-methylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chloro group can yield various substituted derivatives.
科学研究应用
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxypropylamino moiety may interact with enzymes or receptors, modulating their activity. The chloro-substituted phenoxy group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-2-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-ethylphenyl)acetamide
Uniqueness
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino moiety provides potential for hydrogen bonding and interaction with biological targets, while the chloro-substituted phenoxy group enhances its stability and reactivity.
属性
分子式 |
C19H23ClN2O3 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
2-[4-chloro-2-[(3-hydroxypropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-14-3-6-17(7-4-14)22-19(24)13-25-18-8-5-16(20)11-15(18)12-21-9-2-10-23/h3-8,11,21,23H,2,9-10,12-13H2,1H3,(H,22,24) |
InChI 键 |
CITLHEMMGQTXLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)CNCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)


![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)

![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)

